molecular formula C14H13NO4S B1363175 4-(4-Methylphenylsulfonamido)benzoic acid CAS No. 37028-85-6

4-(4-Methylphenylsulfonamido)benzoic acid

Cat. No.: B1363175
CAS No.: 37028-85-6
M. Wt: 291.32 g/mol
InChI Key: ZEUVKKKFDVRMIM-UHFFFAOYSA-N
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Description

4-(4-Methylphenylsulfonamido)benzoic acid is an organic compound with the molecular formula C14H13NO4S. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an aromatic amine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-(4-Methylphenylsulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation .

Biochemical Pathways

The compound affects the Wnt signaling pathway . By inducing the degradation of β-catenin, it disrupts the pathway, leading to decreased cell proliferation. This is particularly significant in cancer cells, where the Wnt signaling pathway is often overactive .

Pharmacokinetics

Its efficacy concentration ranges from 125-5 μM in DLD-1, SW480, and LS174T cultures , suggesting that it has good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This occurs due to the degradation of β-catenin, which disrupts the Wnt signaling pathway and decreases cell proliferation .

Biochemical Analysis

Biochemical Properties

4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with β-catenin, a protein involved in cell signaling and gene expression. The interaction between 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid and β-catenin leads to the ubiquitination and proteasomal degradation of β-catenin . This interaction highlights the compound’s potential role in regulating protein stability and cellular signaling pathways.

Molecular Mechanism

At the molecular level, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the C-terminal region of β-catenin, inducing its ubiquitination and subsequent degradation by the proteasome . This mechanism of action highlights the compound’s ability to regulate protein levels and influence cellular processes. Additionally, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid may inhibit or activate other enzymes, further affecting cellular functions and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenylsulfonamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenylsulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield 4-{[(4-Methylphenyl)sulfonyl]amino}benzenesulfonic acid.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Methylphenyl)sulfonyl]amino}methylbenzoic acid
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzenesulfonic acid
  • 4-(4-Methylphenylsulfonamido)benzoic acid methyl ester

Uniqueness

This compound is unique due to its specific structure, which combines a benzoic acid moiety with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-2-8-13(9-3-10)20(18,19)15-12-6-4-11(5-7-12)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUVKKKFDVRMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340085
Record name 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37028-85-6
Record name 4-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 190.5 g (1 mole) of 4-toluenesulfonyl chloride in 300 ml of i-propyl ether is added dropwise at 20-30° C. to one of 252 g (3 mole) of sodium bicarbonate and 139.1 g (1 mole) of 4-aminobenzoic acid in 2.5 l of water. The mixture is stirred vigorously for 2-4 hours, until the sulfonyl chloride has been consumed. The aqueous solution is separated off and then adjusted to pH 1 with concentrated hydrochloric acid, and the precipitate is taken up in propyl acetate. The extract is washed 2× with 2N hydrochloric acid and 1× with water, dried over sodium sulfate and evaporated. 240 g (82.5% of theory) of N-(4-carboxyphenyl)-4-toluenesulfonamide are obtained.
Quantity
190.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
252 g
Type
reactant
Reaction Step Two
Quantity
139.1 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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